Mal-amido-PEG8-val-gly

ADC Linker PEGylation Aggregate Formation

ADC programs frequently face aggregation-driven clearance and off-target toxicity when using hydrophobic linkers. Mal-amido-PEG8-val-gly is a monodisperse, cathepsin B-cleavable linker engineered to overcome these barriers. • PEG8 spacer hydrophilicity suppresses aggregation, enabling stable high-DAR (e.g., DAR8) conjugates with auristatins or maytansinoids. • Val-Gly dipeptide substrate provides a distinct lysosomal cleavage profile, offering a tunable release rate between Val-Cit and Val-Ala alternatives. • Supplied at ≥98% purity with full analytical characterization to ensure reproducible, cGMP-aligned bioconjugation workflows.

Molecular Formula C33H56N4O15
Molecular Weight 748.8 g/mol
Cat. No. B13705427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG8-val-gly
Molecular FormulaC33H56N4O15
Molecular Weight748.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
InChIInChI=1S/C33H56N4O15/c1-26(2)32(33(44)35-25-31(42)43)36-28(39)6-9-45-11-13-47-15-17-49-19-21-51-23-24-52-22-20-50-18-16-48-14-12-46-10-7-34-27(38)5-8-37-29(40)3-4-30(37)41/h3-4,26,32H,5-25H2,1-2H3,(H,34,38)(H,35,44)(H,36,39)(H,42,43)/t32-/m0/s1
InChIKeyFAODAGQUHQEXCK-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amido-PEG8-val-gly: Core Linker Specifications


Mal-amido-PEG8-val-gly (CAS: 2353409-54-6) is a protease-cleavable, monodisperse polyethylene glycol (PEG) linker specifically engineered for Antibody-Drug Conjugate (ADC) assembly . The molecule comprises three functional modules: a maleimide terminus for stable thiol conjugation to antibodies, a hydrophilic PEG8 spacer, and a valine-glycine (Val-Gly) dipeptide substrate designed for selective cleavage by lysosomal cathepsin B . Its molecular weight is 748.82 g/mol with a formula of C33H56N4O15, and it is supplied at ≥98% purity for reproducible bioconjugation workflows .

Conjugation Maleimide for selective thiol coupling to antibodies
Spacer PEG8 spacer supports hydrophilicity for aggregation control
Cleavage Val-Gly dipeptide for cathepsin B-mediated payload release

Mal-amido-PEG8-val-gly: Key Differentiation


The performance of an ADC linker is dictated by a precise balance of hydrophilicity, enzymatic cleavage kinetics, and plasma stability [1]. Substituting Mal-amido-PEG8-val-gly with a linker lacking the PEG8 moiety, such as a standard Val-Cit-PABC linker, introduces hydrophobic aggregation that accelerates plasma clearance and limits the achievable drug-to-antibody ratio (DAR) [2]. Conversely, using an alternative dipeptide trigger like Val-Ala alters the cathepsin B cleavage profile, potentially affecting the rate and completeness of payload release [3]. Even varying the PEG chain length—for instance, using a PEG4 analog—results in measurably higher aggregate content and inferior pharmacokinetics, while longer PEG12 linkers may introduce undesirable steric effects [1].

Omit PEG8 Non-PEGylated linkers may increase hydrophobic aggregation and plasma clearance
Dipeptide change Val-Ala or Val-Cit may alter cathepsin B cleavage rate and payload release profile
PEG length PEG4 may increase aggregates; PEG12 may introduce steric effects that alter model exposure endpoints

Mal-amido-PEG8-val-gly: Comparative Evidence


PEG8 Length: Aggregation and Anti-Tumor Efficacy

Among DAR8 ADCs constructed with pendant-type PEG linkers, the PEG8 variant demonstrates a superior balance of low aggregate content and high in vivo anti-tumor activity. While both PEG8 and PEG12 ADCs show significantly better pharmacokinetic profiles than PEG4 ADCs, the PEG8 conjugate maintains the strongest anti-tumor activity without the weight loss associated with PEG12 [1]. This positions Mal-amido-PEG8-val-gly as the optimal length for maximizing therapeutic index in high-DAR ADC constructs.

PEG8 vs PEG4/PEG12
Head-to-head
Reported lowest aggregate content and highest anti-tumor activity in DAR8 ADC mouse model
Supports linker length selection for tumor-model response
HER2+ xenograft, MMAE payload
ADC Linker PEGylation Aggregate Formation Pharmacokinetics

PEG8 Reduces Non-Specific Clearance and Tissue Payload

The introduction of an eight-unit PEG chain (PEG8) into the ADC linker dramatically reduces non-specific cellular uptake and catabolism, resulting in a substantial decrease in peak tissue concentrations of the released cytotoxic payload [1]. This directly translates to reduced hematologic toxicity in vivo, a key differentiator for linker selection when balancing efficacy and safety.

PEG8 Reduces Tissue Payload
Cross-study
Substantially lower peak payload concentrations in rat tissues vs non-PEGylated ADC
Supports reduced off-target exposure in ADC research models
Sprague-Dawley rat biodistribution
ADC Linker PEGylation Non-Specific Clearance Toxicology

Val-Gly Dipeptide: Cathepsin B-Specific Cleavage

The Val-Gly dipeptide in Mal-amido-PEG8-val-gly is specifically recognized and cleaved by cathepsin B, a lysosomal protease . This contrasts with alternative triggers such as Val-Ala, which can exhibit different cleavage kinetics. For instance, in comparative assays of cathepsin B cleavage, the Val-Ala-containing linker demonstrated higher in vitro cytotoxicity, underscoring that the choice of dipeptide sequence directly impacts payload release efficiency [1]. The Val-Gly sequence offers a distinct kinetic profile suitable for applications requiring a controlled release rate.

Val-Gly Cleavage Profile
Class-level
Val-Gly cleaved by cathepsin B; Val-Ala showed higher in vitro cytotoxicity in a comparator model
Supports dipeptide choice for tuning intracellular payload release rate
In vitro HER2+ cell assays; exact kinetics to verify
ADC Linker Cathepsin B Dipeptide Cleavage Lysosomal Release

PEG8 Spacer Enhances Hydrophilicity and Mitigates Aggregation

The PEG8 spacer in Mal-amido-PEG8-val-gly confers critical hydrophilicity to ADC constructs, directly counteracting the hydrophobic aggregation that plagues conventional linkers like Val-Cit-PABC [1]. Hydrophobic interaction chromatography (HIC) analysis confirms that increasing PEG chain length correlates with decreased overall conjugate hydrophobicity, a trend that culminates in reduced aggregate formation for PEG8- and PEG12-ADCs compared to PEG4-ADCs [2]. This property is essential for enabling high DAR ADCs with acceptable stability.

PEG8 Hydrophilicity & Aggregation
Head-to-head
Decreased HIC hydrophobicity and SEC aggregate content vs PEG4 in DAR8 ADC
Supports PEG8 for high-DAR aggregation control in ADC research
Trastuzumab-MMAE DAR8 conjugate analysis
ADC Linker Hydrophilicity Aggregation PEG Spacer

Mal-amido-PEG8-val-gly: Key Application Scenarios


High-DAR ADC Development with Hydrophobic Payloads

Mal-amido-PEG8-val-gly is optimally suited for constructing high drug-to-antibody ratio (DAR) ADCs, such as DAR8, where aggregation is a major hurdle. The PEG8 spacer provides sufficient hydrophilicity to mitigate aggregation without the excessive steric bulk or potential tolerability issues seen with PEG12 linkers [1]. This is particularly critical when conjugating hydrophobic payloads like auristatins or maytansinoids, enabling the generation of stable, high-potency conjugates.

Enhanced Tolerability and Wider Therapeutic Index

Based on evidence that PEG8 incorporation substantially reduces non-specific clearance and peak tissue payload concentrations [1], this linker is a strategic choice for ADC programs where off-target toxicity is a primary concern. By minimizing antigen-independent uptake, ADCs built with Mal-amido-PEG8-val-gly are positioned to achieve a superior therapeutic index, a key competitive advantage in oncology drug development.

Payload Release Modulation via Val-Gly Trigger

The Val-Gly dipeptide offers a cathepsin B cleavage profile distinct from the widely used Val-Cit and Val-Ala sequences [1]. This linker is therefore ideal for researchers seeking to fine-tune the intracellular release rate of their payload. It provides a middle-ground alternative that may optimize the balance between stable circulation and efficient, on-target drug liberation in the lysosome.

Application
Selection Property
Validation Focus
High-DAR ADC research with hydrophobic payloads
PEG8 hydrophilicity for aggregation control
Aggregate content and PK profile in tumor models
Antigen-independent clearance studies
PEG8 spacer reduces non-specific tissue uptake
Biodistribution and off-target exposure endpoints
Payload release modulation research
Val-Gly cathepsin B cleavage kinetics
Intracellular payload release rate and cytotoxicity assays

Technical Documentation Hub

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36 linked technical documents
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